molecular formula C19H16N2O2 B12602229 (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone CAS No. 906067-39-8

(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B12602229
CAS No.: 906067-39-8
M. Wt: 304.3 g/mol
InChI Key: OHBROBNWFXUQIZ-UHFFFAOYSA-N
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Description

(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic compound characterized by a beta-carboline core fused with a substituted phenyl group via a methanone bridge. Beta-carbolines are heterocyclic aromatic amines with a tricyclic structure, often associated with biological activities such as MAO inhibition, antiviral properties, and receptor modulation . The 2-methoxyphenyl substituent introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability.

Properties

CAS No.

906067-39-8

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C19H16N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-9,21H,10-11H2,1H3

InChI Key

OHBROBNWFXUQIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. Common starting materials might include indole derivatives and methoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Cyclization and Core Formation

The beta-carboline scaffold is synthesized via Pictet-Spengler cyclization , a key reaction for constructing the indole-pyridine fused system. For derivatives like (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone:

  • Precursor : Tryptophan derivatives or substituted indole intermediates .

  • Conditions : Acidic media (e.g., acetic acid, hexafluoroisopropanol) at 80–100°C for 12–24 hours .

  • Yield : Optimized to 60–75% using Lewis acid catalysts (e.g., ZnCl₂).

Key structural data post-cyclization :

ParameterValueSource
1H NMR^{1}\text{H NMR} (CDCl₃)δ 7.81–7.74 (m, 2H, aromatic)
13C NMR^{13}\text{C NMR}δ 161.8 (methanone carbonyl)

Acylation and Methanone Functionalization

The methanone group undergoes Friedel-Crafts acylation to introduce aryl substituents:

  • Reagents : Acyl chlorides (e.g., 2-methoxybenzoyl chloride) with AlCl₃.

  • Conditions : Anhydrous dichloromethane at 0°C → room temperature.

  • Outcome : Selective substitution at the C1 position of the beta-carboline core .

Competitive reactivity :

  • Electron-rich aromatic rings (e.g., 4-methoxyphenyl) enhance electrophilic substitution rates compared to unsubstituted phenyl groups .

Oxidation and Ring Modification

Controlled oxidation modifies the dihydro-beta-carboline structure:

  • Reagents : KMnO₄ in tetrahydrofuran (THF) at 25°C .

  • Outcome : Conversion of 3,4-dihydro-beta-carboline to fully aromatic beta-carboline .

  • Monitoring : TLC (50% ethyl acetate/hexane; Rf=0.5R_f = 0.5) .

Oxidation kinetics :

SubstrateTime (h)Conversion (%)
3,4-Dihydro derivative2095

Nucleophilic Substitution

The methoxy phenyl group participates in SNAr reactions :

  • Reagents : Sodium azide (NaN₃) in DMF at 120°C.

  • Outcome : Methoxy → azide substitution for click chemistry applications.

  • Limitation : Steric hindrance from the beta-carboline core reduces reactivity.

Condensation Reactions

The methanone carbonyl engages in Schiff base formation :

  • Conditions : Primary amines (e.g., benzylamine) in ethanol under reflux.

  • Product : Imine derivatives with enhanced fluorescence properties .

Example :

AmineReaction Time (h)Yield (%)
Benzylamine682
4-Methoxybenzylamine878

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous media but degrades under extremes:

  • Acidic (pH 2) : Methanone group remains intact; beta-carboline core protonates.

  • Basic (pH 12) : Methanone → carboxylic acid conversion after 24 hours.

Photochemical Reactivity

UV irradiation (254 nm) induces ring-opening reactions :

  • Product : Quinoline derivatives via [4π] electrocyclic mechanisms .

  • Quantum yield : Φ = 0.12 ± 0.03 in acetonitrile .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that beta-carboline derivatives can be effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections . The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.

2. Neuropharmacology

Beta-carbolines are known for their interactions with the central nervous system. They have been studied for their anxiolytic and antidepressant effects. (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Research has indicated that such compounds can modulate mood and anxiety-related behaviors in animal models .

3. Cancer Research

There is growing interest in the potential anticancer properties of beta-carbolines. Some studies suggest that (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone may induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest . This application is particularly promising in the context of drug-resistant cancers.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of several beta-carboline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, highlighting the potential of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone as a lead compound for developing new antibiotics .

Case Study 2: Neuropharmacological Effects

Another study investigated the anxiolytic properties of beta-carbolines in rodent models. The administration of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone resulted in reduced anxiety-like behaviors compared to control groups. This suggests that this compound could serve as a basis for developing new treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives, focusing on substituent effects, core modifications, and inferred physicochemical or biological properties. Key analogs from the evidence include:

Compound Name Core Structure Substituents Key Features
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone Beta-carboline + phenyl 2-methoxy (phenyl) Potential CNS activity, rigid structure
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone Indole + naphthalene 4-methoxy (naphthalene), pentyl Lipophilic, cannabinoid receptor affinity
[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenyl-methanone Indole + naphthalene Morpholinyl-ethyl, naphthalene Enhanced solubility, kinase inhibition potential
(4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Indole + naphthalene 4-chloro (naphthalene), pentyl Electrophilic halogen, metabolic stability
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone Indole + phenyl 2-methoxy (phenyl), pentyl Flexible ketone linker, serotonin receptor modulation

Structural and Functional Insights:

  • Core Modifications: The beta-carboline core in the target compound provides a rigid, planar structure conducive to intercalation or receptor binding, distinct from the indole or naphthalene cores in analogs . Beta-carbolines are less lipophilic than naphthalene derivatives but may exhibit stronger π-π stacking interactions. Indole-based analogs (e.g., pentyl-indole methanones) often prioritize lipid solubility for blood-brain barrier penetration, whereas morpholinyl or methoxy groups enhance water solubility .
  • Pentyl chains in analogs (e.g., 1-pentylindole derivatives) are associated with cannabinoid receptor binding, suggesting that the absence of such chains in the target compound may limit its activity in this context .
  • Pharmacological Implications :

    • Beta-carboline derivatives are historically linked to MAO inhibition and neuroprotective effects, whereas indole-naphthalene hybrids (e.g., 4-chloro-naphthalenyl compounds) are explored for anticancer or antiviral applications .
    • The target compound’s lack of polar groups (e.g., morpholinyl) may reduce solubility but improve membrane permeability compared to its analogs.

Biological Activity

(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone, a compound with the molecular formula C19_{19}H16_{16}N2_2O2_2, is part of the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone typically involves the condensation of beta-carboline derivatives with substituted phenyl groups. The process can yield varying results based on the substituents used and the reaction conditions. For example, a study reported that specific reaction conditions influenced the yield and purity of synthesized compounds, highlighting the importance of optimizing synthetic routes for biological evaluation .

Antioxidant Properties

Research indicates that beta-carboline derivatives exhibit significant antioxidant activity. A comparative study of various beta-carboline compounds demonstrated that (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone displayed potent free radical scavenging effects. The compound's ability to inhibit lipid peroxidation was assessed using standard assays such as DPPH and ABTS radical scavenging tests, showing promising results in protecting cellular components from oxidative damage .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against a range of pathogens. Results indicated that (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Preliminary studies suggest that (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone may possess anticancer properties. In assays involving various cancer cell lines, the compound demonstrated cytotoxic effects, particularly in breast and prostate cancer cells. The observed activity was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Structure-Activity Relationship (SAR)

The biological activity of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone can be influenced by structural modifications. The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability. SAR studies indicate that modifications in the beta-carboline structure can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Antioxidant Activity

A study conducted by researchers at a prominent university evaluated the antioxidant capacity of various beta-carboline derivatives, including (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone. Using in vitro models, they reported a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests potential applications in preventing oxidative stress-related diseases .

Case Study 2: Anticancer Effects

In another investigation focused on cancer therapeutics, (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone was tested against human cancer cell lines. The results revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings support further exploration into its use as a lead compound for developing new anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone?

Acylation reactions using AlCl₃-mediated Friedel-Crafts protocols are commonly employed. For example, the 2-methoxyphenyl group can be introduced via benzoylation of the beta-carboline scaffold using 2-methoxybenzoyl chloride in dichloromethane (DCM) under anhydrous conditions . Alternative routes include photo-Friedel Crafts acylation with quinones and aldehydes, which offer atom economy and tolerance for oxygen substituents . Purification typically involves flash chromatography (e.g., hexanes:EtOAC gradients) .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . For non-crystalline samples, NMR spectroscopy (¹H/¹³C) resolves key features:

  • Aromatic protons : Signals at δ 6.4–8.5 ppm (e.g., β-carboline protons and methoxyphenyl substituents) .
  • Methoxy group : Singlet near δ 3.8 ppm .
  • Carbonyl resonance : ~δ 190–200 ppm in ¹³C NMR .

Advanced: What experimental designs are used to investigate its biological mechanisms (e.g., antiproliferative activity)?

In vitro cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., T24, MCF7) with EC₅₀ calculations using GraphPad Prism . For mechanistic studies:

  • Apoptosis pathways : Flow cytometry with Annexin V/PI staining.
  • ROS generation : Fluorescent probes (e.g., DCFH-DA) .
  • Target identification : Molecular docking against β-carboline-binding proteins (e.g., MAO-A) .

Advanced: How are computational methods applied to study its electronic properties and reactivity?

  • HOMO-LUMO analysis : Predicts charge transfer and reactivity using DFT (e.g., Gaussian 09 at B3LYP/6-31G* level) .
  • NBO analysis : Evaluates hyperconjugative interactions (e.g., lone pair delocalization in the methoxy group) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties .

Advanced: What analytical challenges arise in characterizing its purity and stability?

  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Degradation products : LC-MS identifies hydrolyzed or oxidized derivatives (e.g., cleavage of the methoxy group) .
  • Crystallinity : Poor crystallization may require vapor diffusion with solvents like EtOAc/hexanes .

Advanced: How to resolve contradictions in reported biological data (e.g., varying EC₅₀ values)?

  • Reproducibility checks : Standardize assay conditions (cell density, serum concentration) .
  • Batch variability : Characterize synthetic intermediates via HRMS and ¹H NMR to confirm consistency .
  • Solubility controls : Use DMSO vehicle controls (<0.1% v/v) to avoid solvent interference .

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